2,2',6,6'-Tetrabromobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(2,6-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIZQBVLCDNAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242676 | |

| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97038-96-5 | |

| Record name | 2,2',6,6'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical and chemical properties of 2,2',6,6'-Tetrabromobiphenyl

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,2',6,6'-Tetrabromobiphenyl

Abstract

This compound, a specific congener of the polybrominated biphenyls (PBBs), is a synthetic organobromine compound. Historically, PBBs were utilized as flame retardants in a variety of consumer and industrial products.[1] However, their production and use have been largely phased out due to their environmental persistence, bioaccumulative potential, and toxicological concerns.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, toxicologists, and environmental scientists. We will delve into its molecular structure, physicochemical data, chemical reactivity, and established analytical methodologies for its detection and quantification.

Introduction to this compound (PBB 54)

Polybrominated biphenyls (PBBs) are a class of 209 distinct congeners, each with a biphenyl core substituted with one to ten bromine atoms.[1] this compound, also known as PBB 54, is a notable congener due to the specific arrangement of its bromine atoms.[2] The substitution at the ortho positions (2, 2', 6, and 6') creates significant steric hindrance, which forces the two phenyl rings to adopt a non-planar configuration.[3] This molecular geometry profoundly influences its physical properties, environmental fate, and toxicological profile, distinguishing it from other PBB congeners with different substitution patterns. Like other PBBs, it is characterized by high lipophilicity and resistance to degradation, leading to its persistence in the environment and accumulation in the food chain.[1]

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in this compound dictates its interactions and properties.

Key Identifiers

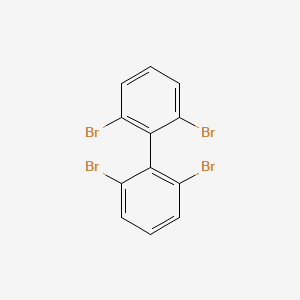

Molecular Visualization

The structure of this compound, with its ortho-substituted bromine atoms, is crucial for understanding its properties. The diagram below illustrates this arrangement.

Caption: Molecular structure of this compound (PBB 54).

Physical Properties

The physical properties of this compound are largely dictated by its high molecular weight and halogenated structure. These properties are critical for predicting its environmental transport, fate, and bioaccumulation potential. While experimental data for this specific congener is scarce, computed properties provide valuable estimates.

| Property | Value | Source |

| Molecular Weight | 469.79 g/mol | [1][2] |

| Molecular Formula | C₁₂H₆Br₄ | [1][2] |

| Physical Description | Expected to be a solid at room temperature. | [General PBB properties] |

| Water Solubility | Very low (PBBs are virtually insoluble in water). | [4] |

| Solubility in Organic Solvents | Soluble in fats and various organic solvents. | [4] |

| Octanol-Water Partition Coefficient (XLogP3) | 6.3 | [1][5] |

Chemical Properties and Reactivity

Stability and Persistence

This compound is a highly stable and persistent molecule.[4] The carbon-bromine bonds are strong, and the biphenyl core is resistant to chemical and biological degradation. This persistence is a key factor in its long-term presence in the environment.

Reactivity and Degradation Pathways

Despite its general stability, this compound can undergo degradation under specific conditions, primarily through photodecomposition.

-

Photolytic Debromination: Exposure to ultraviolet (UV) radiation can induce the cleavage of C-Br bonds, leading to the formation of less brominated biphenyls.[6] Theoretical studies suggest that reductive debromination is more likely to occur at the ortho positions.[6] This process is a significant, albeit slow, environmental degradation pathway.

-

Thermal Decomposition: At high temperatures, such as those encountered during incineration, PBBs can decompose. Incomplete combustion, however, poses a significant risk of forming polybrominated dibenzofurans (PBDFs) and dibenzodioxins (PBDDs), which are highly toxic compounds.

Synthesis and Manufacturing Overview

The commercial production of PBBs, including tetrabromobiphenyls, has ceased in most parts of the world. However, understanding their synthesis is relevant for research and for identifying potential historical sources of contamination. The general method for synthesizing PBBs involves the direct bromination of biphenyl using bromine in the presence of a catalyst, such as iron filings or aluminum chloride. The degree of bromination is controlled by adjusting the reaction conditions, such as the ratio of bromine to biphenyl and the reaction time. This process typically results in a mixture of different PBB congeners.[4] The isolation of a specific congener like this compound requires subsequent purification steps, such as fractional distillation or chromatography.

Analytical Methodologies

The detection and quantification of this compound in environmental and biological matrices require sophisticated analytical techniques due to its low concentrations and the complexity of the sample matrices. The workflow generally involves extraction, cleanup, and instrumental analysis.

Experimental Protocol: General Workflow for PBB Analysis

This protocol outlines a generalized approach for the analysis of PBBs in a solid matrix (e.g., soil, sediment).

-

Sample Preparation:

-

Homogenize the solid sample to ensure uniformity. Airdry or freeze-dry the sample and sieve it to remove large debris.

-

Fortify the sample with a surrogate standard (e.g., a ¹³C-labeled PBB congener) to monitor the efficiency of the extraction and cleanup process.

-

-

Extraction:

-

Rationale: The goal is to efficiently transfer the lipophilic PBBs from the solid matrix into an organic solvent.

-

Method: Use an established extraction technique such as Soxhlet extraction (Method 3540), pressurized fluid extraction (PFE, Method 3545), or ultrasonic extraction (Method 3550).[7] A common solvent system is a mixture of hexane and acetone or dichloromethane.

-

Procedure (Soxhlet):

-

Place a known mass of the prepared sample (e.g., 10-20 g) into a cellulose thimble.

-

Add the thimble to the Soxhlet extractor.

-

Fill the boiling flask with the extraction solvent (e.g., 250 mL of hexane:acetone 1:1).

-

Extract for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.

-

After extraction, concentrate the solvent extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

-

Cleanup and Fractionation:

-

Rationale: Raw extracts contain co-extracted substances (lipids, humic acids, etc.) that can interfere with instrumental analysis. A cleanup step is essential to remove these interferences.

-

Method: Use adsorption chromatography with materials like silica gel or Florisil. Acidic silica can be used to remove lipids.[8]

-

Procedure (Silica Gel Column):

-

Prepare a chromatography column packed with activated silica gel, topped with a layer of anhydrous sodium sulfate.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a non-polar solvent like hexane to recover the PBBs. More polar interfering compounds will be retained on the column.

-

Collect the eluate and concentrate it to a final volume suitable for analysis (e.g., 1 mL).

-

-

-

Instrumental Analysis:

-

Rationale: To separate, identify, and quantify the target PBB congener.

-

Method: High-resolution gas chromatography (HRGC) is used to separate the different PBB congeners. Detection is typically achieved using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for definitive identification and quantification.

-

GC-MS Parameters (Illustrative):

-

Column: DB-5ms or similar non-polar capillary column.

-

Injector: Splitless mode at 280°C.

-

Oven Program: Start at 100°C, ramp to 300°C.

-

Detector: Mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound.

-

-

Workflow Diagram

Caption: General workflow for the analysis of PBBs in solid matrices.

Toxicology and Safety

Health Effects

Exposure to PBBs is associated with a range of adverse health effects. While data specific to the 2,2',6,6'- congener is limited, the class of PBBs is known to cause:

-

Skin disorders, such as chloracne.[1]

-

Effects on the liver, kidneys, and thyroid gland.[1]

-

Potential neurological and immune system effects.[1]

-

Symptoms of exposure may include nausea, loss of appetite, fatigue, and joint pain.[1]

Exposure Routes and Safety Precautions

The primary routes of human exposure to PBBs are ingestion of contaminated food, inhalation of contaminated dust, and dermal contact.[1] Due to their toxic potential, handling of this compound or materials contaminated with it requires stringent safety measures.

-

Handling: Should be performed in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid:

-

Skin Contact: Immediately rinse the affected area with cold running water for at least 15 minutes, followed by washing with soap and water.[1][5]

-

Eye Contact: Irrigate opened eyes for several minutes under running water.[1][5]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

-

Inhalation: Move to fresh air. Provide artificial respiration if required.[1][5]

-

Conclusion

This compound is a chemically stable and environmentally persistent compound. Its unique ortho-substituted structure results in a non-planar geometry that influences its physical and chemical behavior. While no longer in commercial production, its legacy as a flame retardant means it remains a compound of interest for environmental monitoring and toxicological research. A thorough understanding of its properties, supported by robust analytical methodologies, is essential for assessing its environmental impact and mitigating risks to human health.

References

-

Title: Photodecomposition Properties of Brominated Flame Retardants (BFRs) Source: ACS Omega URL: [Link]

-

Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846) Chapter 2: Choosing the Correct Procedure Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,2',4,6'-Tetrabromobiphenyl Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,2′,6,6′-Tetrabromobiphenyl | Request PDF Source: ResearchGate URL: [Link]

-

Title: Photochemical transformations of tetrabromobisphenol A and related phenols in water Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]

-

Title: Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Development of an analytical method for simultaneously determining TBBPA and HBCDs in various foods Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: 7. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Standardized Analytical Methods for Use During Homeland Security Events (SAM), Revision 2.0 Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Products of Thermal Decomposition of Brominated Polymer Flame Retardants Source: Chemical Engineering Transactions URL: [Link]

-

Title: 2,2',5,5'-Tetrabromobiphenyl Source: NIST Chemistry WebBook URL: [Link]

-

Title: Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides Source: Inorganic Chemistry URL: [Link]

-

Title: Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products Source: National Institutes of Health URL: [Link]

-

Title: 2,2',6,6'-Tetrachlorobiphenyl Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Polybrominated biphenyls (PBBs) (HSG 83, 1993) Source: INCHEM URL: [Link]

Sources

- 1. This compound | C12H6Br4 | CID 176603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,2',4,6'-Tetrabromobiphenyl | C12H6Br4 | CID 154509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RUA [rua.ua.es]

- 6. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an analytical method for simultaneously determining TBBPA and HBCDs in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Synthesis of 2,2',6,6'-Tetrabromobiphenyl: Navigating Steric Hindrance in Biaryl Coupling

Introduction: The Challenge of Tetra-Ortho-Substituted Biaryls

2,2',6,6'-Tetrabromobiphenyl is a member of the polybrominated biphenyl (PBB) family of compounds. Due to their persistence in the environment and potential toxicity, the synthesis of specific PBB congeners is crucial for toxicological research and the development of analytical standards. Structurally, this compound presents a significant synthetic challenge due to the presence of four bulky bromine atoms in the ortho positions of the biphenyl linkage. This substitution pattern creates substantial steric hindrance, which impedes the formation of the pivotal aryl-aryl bond and necessitates specialized synthetic strategies. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on overcoming the challenges posed by steric hindrance. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling and the Ullmann reaction, offering field-proven insights and detailed protocols for researchers in organic synthesis, environmental science, and drug development.

The Steric Hurdle: Why Tetra-Ortho-Substitution is Problematic

The core challenge in synthesizing this compound lies in the steric repulsion between the four ortho-substituents. This steric hindrance manifests in several ways:

-

Inhibited Bond Formation: The bulky bromine atoms on adjacent rings physically obstruct the approach of the reacting species, increasing the activation energy required for C-C bond formation.

-

Restricted Rotation: The steric clash between the ortho-substituents forces the two phenyl rings to adopt a highly twisted conformation, with a large dihedral angle. This torsional strain can disfavor the transition states leading to the coupled product.

-

Catalyst Deactivation: In catalytic reactions like the Suzuki coupling, the bulky substrates can hinder the coordination of the aryl halides to the metal center and subsequent steps in the catalytic cycle.

Overcoming these steric barriers is paramount for the successful synthesis of this compound and other tetra-ortho-substituted biaryls. The choice of synthetic route and the optimization of reaction conditions are therefore critical.

Modern Approach: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds and has become a preferred method for the synthesis of sterically hindered biaryls.[1][2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and catalysts.

Mechanistic Rationale for Overcoming Steric Hindrance

The success of the Suzuki coupling for sterically hindered substrates hinges on the careful selection of the catalyst system, particularly the phosphine ligand. Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle:

-

Oxidative Addition: The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is often rate-limiting for sterically hindered substrates.

-

Reductive Elimination: The two aryl groups on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst.

Specialized ligands, such as SPhos and other bulky biaryl phosphines, create a coordinatively unsaturated and highly active palladium center that can accommodate the sterically demanding substrates and facilitate the otherwise difficult reductive elimination step.[1][2]

Sources

An In-Depth Technical Guide to the Toxicological Profile and Health Effects of 2,2',6,6'-Tetrabromobiphenyl (PBB 54)

A Note to the Reader: Comprehensive toxicological data for the specific congener 2,2',6,6'-tetrabromobiphenyl (PBB 54) is limited in publicly available scientific literature. Consequently, this guide synthesizes information on polybrominated biphenyls (PBBs) as a chemical class, with a focus on tetrabrominated congeners where possible, to provide a relevant, albeit more general, toxicological profile. The information presented herein should be interpreted with the understanding that the toxicokinetics and toxicodynamics can vary between specific PBB congeners.

Introduction

Polybrominated biphenyls (PBBs) are a class of synthetic halogenated organic compounds that were historically used as flame retardants in a variety of consumer and industrial products.[1][2] The general structure of a PBB consists of a biphenyl backbone where hydrogen atoms have been replaced by bromine atoms. There are 209 possible PBB congeners, each differing in the number and position of bromine atoms.[2] this compound, also known as PBB 54, is a specific congener with four bromine atoms.[3][4] Due to their persistence in the environment and potential for bioaccumulation, PBBs are of significant toxicological concern.[5]

This technical guide provides a detailed overview of the current understanding of the toxicological profile and health effects of tetrabromobiphenyls, with a focus on aspects relevant to this compound where information is available.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its environmental fate and biological behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₄ | [1] |

| Molecular Weight | 469.79 g/mol | [1] |

| Appearance | Off-white solid | [3] |

| Water Solubility | Low | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated) | [6] |

The high lipophilicity, indicated by a high Log Kow, suggests a strong tendency for this compound to partition into fatty tissues, leading to bioaccumulation.[7]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of PBBs are largely influenced by the degree and pattern of bromination.

Absorption: PBBs can be absorbed through oral, dermal, and inhalation routes.[1] Ingestion of contaminated food has been a primary route of human exposure.[5]

Distribution: Following absorption, PBBs are distributed throughout the body, with a strong affinity for lipid-rich tissues such as adipose tissue, liver, and skin.[1] They can also be found in breast milk, indicating a potential for maternal-fetal transfer.[5]

Metabolism: The metabolism of PBBs is primarily mediated by the cytochrome P-450 (CYP) enzyme system in the liver.[1] The rate and extent of metabolism are highly dependent on the congener structure. PBBs with fewer bromine atoms and adjacent non-brominated carbon atoms are more susceptible to metabolism.[1] Metabolism typically involves hydroxylation to form more polar metabolites. However, highly brominated congeners, especially those with ortho-substituted bromine atoms like this compound, are generally more resistant to metabolism.[8]

Excretion: The excretion of PBBs is generally slow. Metabolized, more polar PBBs can be excreted in the urine.[1] Unmetabolized, highly lipophilic congeners are primarily excreted unchanged in the feces, with very slow elimination rates.[1] The slow elimination contributes to the long biological half-life and persistence of these compounds in the body.[9]

Mechanism of Toxicity

The primary mechanism of toxicity for many PBBs is believed to be mediated through the aryl hydrocarbon receptor (AhR) .[1][10]

Binding to AhR: PBBs can bind to the AhR, a ligand-activated transcription factor present in the cytoplasm of cells.[11][12] The binding affinity varies among congeners, with planar, non-ortho substituted PBBs generally exhibiting higher affinity.[13] The binding affinity of this compound is expected to be low due to its non-planar conformation caused by the four ortho-bromine atoms.

Nuclear Translocation and Dimerization: Upon ligand binding, the AhR undergoes a conformational change, dissociates from chaperone proteins (like HSP90), and translocates to the nucleus.[14] In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT).[11]

Gene Expression: The AhR-ARNT complex binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[12] This binding initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like CYP1A1 and CYP1A2.[1]

Toxic Responses: The persistent activation of the AhR and the subsequent alterations in gene expression can disrupt normal cellular processes, leading to a wide range of toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.[1][15]

Health Effects

Exposure to PBBs has been associated with a variety of adverse health effects in both humans and experimental animals.

Hepatotoxicity: The liver is a primary target organ for PBB toxicity.[1] Effects include liver enlargement, fatty changes, and necrosis.[16][17] PBBs can also induce hepatic enzymes, which can alter the metabolism of other compounds.[8]

Dermal and Ocular Effects: Skin disorders, such as chloracne-like lesions, have been reported in individuals occupationally exposed to PBBs.[2] Eye irritation and inflammation have also been observed.[1]

Immunotoxicity: PBBs have been shown to suppress the immune system in animal studies, leading to thymic atrophy and altered immune cell function.[10][18]

Endocrine Disruption: PBBs can interfere with the endocrine system, particularly thyroid hormone homeostasis.[5][19] They have been shown to decrease circulating levels of thyroid hormones.[1]

Neurotoxicity: While some studies on PBB mixtures suggest potential neurotoxic effects, specific data for this compound is lacking.[7][10]

Reproductive and Developmental Toxicity: PBBs can cross the placenta and are present in breast milk, leading to prenatal and postnatal exposure.[5] In animal studies, exposure to PBB mixtures has been linked to adverse reproductive outcomes, including reduced fertility and developmental abnormalities in offspring.[2]

Genotoxicity and Carcinogenicity

Genotoxicity: The genotoxicity of this compound has not been extensively studied. However, some brominated flame retardants have been shown to induce DNA damage in vitro, often through the generation of reactive oxygen species.[20] Standard genotoxicity assays like the Ames test and the Comet assay would be necessary to fully evaluate the genotoxic potential of this specific congener.[21][22]

Carcinogenicity: PBBs as a class are listed as "reasonably anticipated to be human carcinogens" by the National Toxicology Program (NTP).[20] Studies on commercial PBB mixtures, such as FireMaster FF-1, have shown an increased incidence of liver tumors in rats and mice.[17][20][23] However, there is no specific carcinogenicity data available for this compound.

Analytical Methods

The analysis of PBBs in biological and environmental matrices typically involves extraction, cleanup, and instrumental analysis.

Sample Preparation:

-

Extraction: PBBs are extracted from the sample matrix using organic solvents. For serum, liquid-liquid extraction (LLE) with solvents like hexane or a mixture of hexane and diethyl ether is common.[16] For adipose tissue, a more rigorous extraction method, such as Soxhlet extraction, may be required.

-

Cleanup: The crude extract is then cleaned up to remove interfering compounds. This is typically achieved using column chromatography with adsorbents like Florisil or silica gel.

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common technique for the analysis of PBBs.[24][25][26] A gas chromatograph separates the different PBB congeners, and a mass spectrometer provides sensitive and specific detection and quantification.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Experimental Protocols

Protocol: Extraction and Analysis of this compound from Serum (General)

This protocol is a generalized procedure based on methods for other persistent organic pollutants and should be optimized and validated for this compound.

-

Sample Collection: Collect whole blood in a red-top tube and allow it to clot. Centrifuge to separate the serum.

-

Internal Standard Spiking: Spike a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound) into the serum sample.

-

Protein Precipitation: Add methanol or acetonitrile to the serum to precipitate proteins.

-

Liquid-Liquid Extraction: Extract the PBBs from the supernatant with a non-polar solvent such as hexane or a hexane/dichloromethane mixture.

-

Cleanup: Pass the extract through a silica gel or Florisil column to remove lipids and other interferences.

-

Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject the concentrated extract into the GC-MS system for analysis.

Protocol: In Vitro Genotoxicity Assessment using the Comet Assay (General)

This is a general protocol for the alkaline Comet assay to detect DNA strand breaks.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., human lymphocytes, HepG2 cells) and expose them to various concentrations of this compound for a defined period. Include appropriate positive and negative controls.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt lysis buffer to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.

Conclusion

This compound, as a member of the PBB class of compounds, is a persistent and bioaccumulative chemical with the potential to cause a range of adverse health effects. The primary mechanism of toxicity for many PBBs involves the activation of the aryl hydrocarbon receptor, leading to disruptions in cellular signaling and gene expression. While specific toxicological data for the 2,2',6,6'-congener is scarce, the available information on PBBs as a group indicates concerns for hepatotoxicity, immunotoxicity, endocrine disruption, and carcinogenicity. Further research is needed to fully characterize the toxicological profile of this specific congener and to establish accurate dose-response relationships for risk assessment purposes.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services, Public Health Service.

- National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. Polybrominated Biphenyls. U.S. Department of Health and Human Services, Public Health Service.

- ATSDR. (2004). Polybrominated Biphenyls (PBBs) Tox Profile. Agency for Toxic Substances and Disease Registry.

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polybrominated Biphenyls. In Bookshelf. Retrieved from [Link]

- Hoffman, S. S., Kaufman, J. A., Hood, R. B., Wainstock, T., Hartnett, K., Barton, H., Pearson, M. A., Terrell, M. L., & Marcus, M. (2025). A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades. Environmental Health Perspectives, 133(6), 66002.

-

National Center for Biotechnology Information. (n.d.). 7. ANALYTICAL METHODS. In Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',4,6'-Tetrabromobiphenyl. In PubChem. Retrieved from [Link]

- Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s.

- Li, Y., Wang, Y., Li, X., Wang, Y., Zhang, J., & Wu, Y. (2022). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. Food Chemistry, 373, 131479.

- Kumar, A., Kumar, A., & Sharma, A. (2014). Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests. Journal of Traditional and Complementary Medicine, 4(4), 251–256.

- Chang, C. Y., & Puga, A. (1998). Constitutive Activation of the Aromatic Hydrocarbon Receptor. Molecular and Cellular Biology, 18(1), 525–535.

- Addlestone, E. (2019). GC/MS-LC/MS multi-residue method.

- Lee, C., & Hankinson, O. (2011). Aryl Hydrocarbon Receptor Signaling Prevents Activation of Hepatic Stellate Cells and Liver Fibrogenesis in Mice.

- Grande, S., & Analla, M. (2024). Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48. Food and Chemical Toxicology, 184, 114389.

- Hoffman, S. S., Kaufman, J. A., Hood, R. B., Wainstock, T., Hartnett, K., Barton, H., Pearson, M. A., Terrell, M. L., & Marcus, M. (2025). A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades. Environmental Health Perspectives, 133(6), 66002.

- Singh, N. P., Singh, S. D., & Singh, U. P. (2011). Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis. PLoS ONE, 6(8), e23522.

- Rahman, M. M., Brazdil, L., Al-Harbi, M., Al-Mughaidi, F., Al-Otaibi, M., Al-Amri, A., Alanazi, A., Al-Mohaimeed, A., & Al-Sanea, M. M. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Molecules, 29(19), 4619.

- Parkinson, A., Safe, S. H., Robertson, L. W., Thomas, P. E., Ryan, D. E., Reik, L. M., & Levin, W. (1983). Immunochemical quantitation of cytochrome P-450 isozymes and epoxide hydrolase in liver microsomes from polychlorinated or polybrominated biphenyl-treated rats. A study of structure-activity relationships. The Journal of Biological Chemistry, 258(9), 5967–5976.

- Szaefer, H., & Wójtczak, J. (1996). Hepatotoxicity of tetrabromobisphenol-A: effects of repeated dosage in rats. Food and Chemical Toxicology, 34(11-12), 1051–1055.

- Shinozaki, D., Okamura, M., Kobayashi, Y., Abiko, Y., & Ueno, T. (2019). The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90. FEBS Open Bio, 9(5), 957–967.

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

- Shi, H., Wang, Y., Zhang, Y., Wang, J., & Wang, Y. (2024). 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio)

- Knudsen, G. A., Sanders, J. M., Sadik, A. M., & Birnbaum, L. S. (2007). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 237(1-3), 111–123.

- Robertson, L. W., Andres, J. L., Safe, S. H., & Lovering, S. L. (1983). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Journal of Toxicology and Environmental Health, 11(1), 81–91.

- Liu, X., Yu, Y., & Zhang, X. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 10(11), 669.

- Peng, H., Chen, L., & Li, J. (2017). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans.

- National Toxicology Program. (1993). NTP Technical Report on the Toxicology and Carcinogenesis Studies of a Polybrominated Biphenyl Mixture (Firemaster FF-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 398, 1–244.

- Denison, M. S., & Nagy, S. R. (2003). Activation of the Aryl Hydrocarbon Receptor by Structurally Diverse Exogenous and Endogenous Chemicals. Annual Review of Pharmacology and Toxicology, 43, 309–334.

- National Toxicology Program. (2014). NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A (CASRN 79-94-7) in F344/NTac Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Tetrabromobisphenol A in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies). National Toxicology Program technical report series, 587, 1–200.

- Knudsen, G. A., Sanders, J. M., Sadik, A. M., & Birnbaum, L. S. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 20–29.

- Zhang, S., & Zhang, Y. (2025). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. International Journal of Molecular Sciences, 26(4), 2275.

- Yoshimi, N., Sugie, S., Iwata, H., Mori, H., & Williams, G. M. (1988). Genotoxicity of 255 chemicals in the Salmonella microsome test (Ames test) and 8-hydroxyguanine (8-OH-Gua) assay for the detection of carcinogens. Mutation Research/Genetic Toxicology, 206(2), 199–206.

- National Toxicology Program. (1983). Toxicology and NTP Carcinogenesis Studies of a Polybrominated Biphenyl Mixture (Firemaster FF-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 244, 1–154.

- World Health Organization. (1994).

- precisionFDA. (n.d.). This compound.

- Kirkland, D., & Whitwell, J. (2011). Ames-Positives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27–73.

- Jadhav, N., & Krayer, J. (2024). Assessment of the performance of the Ames MPF™ assay: A multicenter collaborative study with six coded chemicals. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893-894, 503718.

- Domino, E. F., Domino, S. E., & Domino, L. E. (1982). Tissue Distribution and Elimination Kinetics of Polybrominated Biphenyls (PBB) From Rat Tissue. Journal of Toxicology and Environmental Health, 9(5-6), 815–833.

- Platzek, T., & Meister, R. (1996). Dose-response relationship of teratogenicity and prenatal-toxic risk estimation of 6-mercaptopurine riboside in mice. Teratogenesis, Carcinogenesis, and Mutagenesis, 16(3), 169–181.

- Zhang, H., Zhang, Y., Chen, Y., Li, Y., Wang, Y., & Liu, Y. (2023).

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C12H6Br4 | CID 176603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polybrominated biphenyls (EHC 152, 1994) [inchem.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue distribution and elimination kinetics of polybrominated biphenyls (PBB) from rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis | PLOS One [journals.plos.org]

- 13. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicology and NTP Carcinogenesis Studies of a Polybrominated Biphenyl Mixture (Firemaster FF-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Polybrominated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. edepot.wur.nl [edepot.wur.nl]

- 24. agilent.com [agilent.com]

- 25. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the Environmental Fate and Persistence of 2,2',6,6'-Tetrabromobiphenyl

Prepared for: Researchers, Environmental Scientists, and Toxicology Professionals

Abstract

2,2',6,6'-Tetrabromobiphenyl (PBB-49) is a specific congener of the polybrominated biphenyls (PBBs), a class of synthetic organic compounds historically used as flame retardants in a variety of consumer and industrial products.[1] Despite widespread restrictions on their use, the inherent chemical stability of PBBs leads to their significant persistence in the environment.[2][3][4] This guide provides a comprehensive technical overview of the environmental behavior of this compound, detailing its physicochemical properties, transport mechanisms, degradation pathways, and propensity for bioaccumulation. By synthesizing current scientific understanding and field-proven methodologies, this document serves as an essential resource for professionals engaged in environmental monitoring, risk assessment, and remediation of persistent organic pollutants (POPs).

Introduction: The Legacy of a Persistent Pollutant

Polybrominated biphenyls (PBBs) were manufactured for their efficacy as flame retardants, added to plastics in products like computer monitors, textiles, and foams to inhibit combustion.[1] However, the very properties that made them effective—chemical inertness and thermal stability—also render them highly resistant to environmental degradation.[3] this compound is a notable PBB congener characterized by bromine atoms at all four ortho positions of the biphenyl structure. This specific substitution pattern significantly influences its chemical behavior, toxicity, and environmental fate.

Concerns over the toxicity and persistence of PBBs have led to their classification as POPs under international agreements like the Stockholm Convention.[4][5] Exposure to PBBs is associated with a range of adverse health effects, including impacts on the liver, kidneys, nervous system, and thyroid gland.[1] Understanding the lifecycle of this compound in the environment is therefore critical for evaluating its long-term risks to ecosystems and human health.

Physicochemical Profile: The Foundation of Persistence

The environmental behavior of any chemical is dictated by its intrinsic physical and chemical properties. For this compound, these properties overwhelmingly favor persistence and partitioning into organic matrices.

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₁₂H₆Br₄ | High degree of bromination contributes to chemical stability. |

| Molecular Weight | 469.79 g/mol [1] | Low volatility. |

| Water Solubility | Extremely Low | Tends to partition out of water and adsorb to solids. |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (Estimated > 6) | Highly lipophilic; strong tendency to bioaccumulate in fatty tissues. |

| Vapor Pressure | Very Low | Limited volatilization from soil and water surfaces; transport primarily via airborne particulates. |

The high lipophilicity (fat-loving nature), indicated by its high Log Kₒw, and extremely low water solubility are the primary drivers of its environmental behavior. Once released, this compound will rapidly move from the aqueous phase to associate with organic matter in soil, sediment, and biota.

Environmental Fate and Transport

The journey of this compound through the environment is characterized by long-range transport adsorbed to particles and its eventual deposition into environmental sinks like soil and sediment.

Caption: Environmental Fate and Transport Pathways for PBB-49.

-

Atmospheric Transport : Due to its low vapor pressure, this compound does not readily volatilize. Instead, it adsorbs to airborne particulate matter, enabling long-range atmospheric transport to regions far from its original source.

-

Partitioning in Aquatic Systems : In water, its low solubility causes it to quickly partition from the water column to suspended organic particles and, ultimately, to bottom sediments.[2] Sediments are the primary environmental sink for this compound.

-

Persistence in Soil and Sediment : Once in soil and sediment, this compound binds tightly to organic matter. This sequestration significantly reduces its bioavailability for microbial degradation and increases its residence time, with persistence measured in years to decades.[6]

Degradation Pathways: A Story of Resistance

This compound is highly resistant to degradation. The few pathways that do exist are slow and often lead to the formation of other persistent and potentially toxic compounds.

Abiotic Degradation

Abiotic processes, particularly photolysis, are the most significant degradation routes for PBBs in the environment.

-

Photodegradation : This is the primary abiotic degradation mechanism. Exposure to ultraviolet (UV) radiation, particularly from sunlight, can induce reductive debromination.[3][7] This process involves the cleavage of carbon-bromine (C-Br) bonds, resulting in the formation of lower-brominated biphenyls.[8][9] Bromine atoms in the ortho positions are generally more susceptible to photolytic cleavage.[7][8] However, the breakdown products can sometimes be more toxic than the parent compound.[10]

Sources

- 1. This compound | C12H6Br4 | CID 176603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Status and trends of biosensor technologies for environmental monitoring of brominated flame retardants [frontiersin.org]

- 3. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexabromobiphenyl (HBB) | CoLab [colab.ws]

- 5. env.go.jp [env.go.jp]

- 6. Persistence of polybrominated diphenyl ethers in agricultural soils after biosolids applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RUA [rua.ua.es]

- 8. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2',6,6'-Tetrabromobiphenyl (PBB 54)

This guide provides a comprehensive technical overview of 2,2',6,6'-Tetrabromobiphenyl (PBB 54), a specific congener of the polybrominated biphenyl (PBB) class of compounds. PBBs are synthetic organobromine compounds that were historically used as flame retardants in plastics, textiles, and electronic equipment.[1] However, due to their environmental persistence, bioaccumulative nature, and toxicological profile, their production and use have been largely discontinued.[1] This document is intended for researchers, toxicologists, and environmental scientists, offering detailed information on the molecule's structure, properties, synthesis, analytical determination, and toxicological significance.

Molecular Structure and Identification

This compound is a distinct PBB congener (designated PBB 54) characterized by the symmetrical substitution of four bromine atoms at all ortho positions of the biphenyl backbone. This unique substitution pattern has profound implications for its chemical and toxicological properties.

The steric hindrance caused by the four large bromine atoms adjacent to the central carbon-carbon bond forces the two phenyl rings into a highly twisted, non-planar orientation. X-ray crystallography has determined the dihedral angle between the benzene rings to be approximately 85.2°.[2] This perpendicular arrangement is a defining structural feature, distinguishing it from less-substituted or non-ortho-substituted PBBs that can adopt more planar configurations.

Key Identifiers:

-

Chemical Name: this compound

-

IUPAC Name: 1,3-dibromo-2-(2,6-dibromophenyl)benzene[1]

-

CAS Number: 97038-96-5[1]

-

Synonyms: PBB 54, 2,2',6,6'-TetraBP

-

Molecular Formula: C₁₂H₆Br₄[1]

Molecular Structure Diagram:

Caption: 2D representation of this compound (PBB 54).

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 469.79 g/mol | [1] |

| XLogP3 | 6.3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 469.71620 Da | [1] |

| Monoisotopic Mass | 465.72030 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

For context, the experimentally determined melting point of the chlorinated analog, 2,2',6,6'-Tetrachlorobiphenyl (PCB 54), is 198°C, and its water solubility is extremely low at 11.88 µg/L at 25°C.[3] It is expected that PBB 54 would exhibit similar or even lower water solubility and a high melting point.

Synthesis Methodology

The synthesis of symmetrical, sterically hindered biaryls like PBB 54 is most effectively achieved via the Ullmann coupling reaction . This classic organometallic reaction involves the copper-mediated coupling of two aryl halide molecules.[4] Given the tetra-ortho-substitution, this method is superior to modern palladium-catalyzed couplings, which are often less effective for creating such sterically demanding C-C bonds.[5]

Plausible Synthetic Pathway: Ullmann Coupling

While a specific, detailed protocol for PBB 54 is not published, a valid synthetic strategy can be designed based on the Ullmann mechanism, starting from a suitable precursor like 1,3-dibromo-2-iodobenzene.

Reaction: 2-(2,6-Dibromophenyl)-1,3-dibromobenzene (starting material) + Cu → this compound + CuBr₂

Caption: Plausible workflow for the synthesis of PBB 54 via Ullmann coupling.

Conceptual Experimental Protocol

Causality: The choice of an aryl iodide as the precursor is deliberate; the C-I bond is weaker than C-Br or C-Cl, making it more reactive for the initial oxidative addition to the copper surface, which is the rate-limiting step in many Ullmann reactions.[4][6] High temperatures are necessary to overcome the activation energy for this coupling, especially with sterically hindered substrates.[5]

-

Activation of Copper: Copper bronze (a Cu-Sn alloy) is activated by washing with a dilute solution of iodine in acetone, followed by an acid wash (e.g., HCl/acetone) to remove surface oxides, and finally dried under vacuum. This increases the reactive surface area.[5]

-

Reaction Setup: The precursor, 1,3-dibromo-2-iodobenzene, and an excess of activated copper powder are combined in a high-temperature reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen). A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) can be used to facilitate the reaction, although solvent-free (neat) conditions are also common.[5]

-

Heating: The mixture is heated to a high temperature, typically in the range of 200-250°C, and maintained with vigorous stirring for several hours to days until reaction completion is observed (monitored by GC-MS).[5]

-

Workup and Isolation: The reaction mixture is cooled to room temperature. The solid copper and copper salts are removed by filtration. The filtrate is then extracted with an organic solvent (e.g., toluene or dichloromethane) and washed with aqueous solutions to remove any remaining salts or solvent.

-

Purification: The crude product obtained after solvent evaporation is purified. Column chromatography on silica gel is the most common method for isolating the desired biphenyl product from unreacted starting material and side products. Recrystallization can be used for final purification.

Analytical Procedures

The determination of PBB 54 in environmental or biological matrices requires a robust analytical method capable of high sensitivity and selectivity, as concentrations are often at trace levels. The standard methodology is Gas Chromatography-Mass Spectrometry (GC-MS) .[7][8]

Workflow for PBB 54 Analysis

The analytical process involves three critical stages: extraction, cleanup, and instrumental analysis. Each step must be optimized to ensure high recovery and eliminate interfering compounds from the sample matrix.

Sources

- 1. This compound | C12H6Br4 | CID 176603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 15968-05-5 CAS MSDS (2,2',6,6'-TETRACHLOROBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. xray.uky.edu [xray.uky.edu]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. An efficient GC-IDMS method for determination of PBDEs and PBB in plastic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

biological effects of exposure to PBB congener 153

An In-Depth Technical Guide to the Biological Effects of 2,2',4,4',5,5'-hexabromobiphenyl (PBB Congener 153)

Authored by: Gemini, Senior Application Scientist

Abstract

Polybrominated biphenyls (PBBs) are persistent organic pollutants that were once widely used as flame retardants. A significant human exposure event occurred in Michigan in the 1970s when a PBB mixture, FireMaster, was accidentally introduced into the animal feed supply, leading to widespread contamination. The most prevalent and persistent component of this mixture is 2,2',4,4',5,5'-hexabromobiphenyl, or PBB congener 153. Due to its lipophilic nature and resistance to metabolic degradation, PBB-153 bioaccumulates in adipose tissue and has an estimated biological half-life in humans of over 12 years.[1][2] This long-term persistence raises significant concerns about its chronic health effects. The United States Department of Health and Human Services has determined that PBBs are reasonably anticipated to be human carcinogens.[3][4] This guide provides a comprehensive technical overview of the known biological effects of PBB-153, detailing its molecular mechanisms of toxicity, systemic impacts, and standard experimental protocols for its investigation, aimed at researchers, toxicologists, and drug development professionals.

Molecular Mechanisms of PBB-153 Toxicity

The toxicity of PBB-153 is multifaceted, stemming from its ability to interact with multiple biological pathways. The primary mechanisms identified include activation of the aryl hydrocarbon receptor (AhR), endocrine disruption, and induction of epigenetic modifications.

Aryl Hydrocarbon Receptor (AhR) Activation

A principal mechanism of toxicity for many halogenated aromatic hydrocarbons, including PBBs, is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][5]

Signaling Pathway:

-

Ligand Binding: As a lipophilic molecule, PBB-153 passively diffuses across the cell membrane and binds to the AhR located in the cytoplasm, which is complexed with heat shock proteins (HSPs) and co-chaperones.

-

Nuclear Translocation: Ligand binding induces a conformational change, causing the dissociation of the chaperone proteins and exposing a nuclear localization signal. The PBB-153-AhR complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer functions as a transcription factor, binding to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and CYP1A2.[5] The induction of these enzymes can lead to altered metabolism of endogenous and exogenous compounds and the generation of oxidative stress.

While this pathway is well-established, some evidence suggests that PBB-153 may also induce AhR expression through an indirect, pro-inflammatory mechanism involving TNF-α, independent of direct AhR activation.[6]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by PBB-153.

Endocrine Disruption

PBB-153 is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling.[1][2] Studies have linked PBB exposure to altered thyroid function, with associations observed between PBB-153 levels and thyroid hormone levels.[2][7] Its structural similarity to steroid hormones allows it to mimic estrogen, and epigenetic studies have found that PBB-153 levels are associated with methylation changes in CpG sites enriched for estrogen-regulation pathways.[2][8]

Epigenetic Alterations

Emerging research points to epigenetic modifications as a critical mechanism for the long-term and potentially multi-generational effects of PBB-153. Exposure has been shown to alter the epigenome by disrupting DNA methyltransferase (DNMT) activity.[9] An in vitro model using human spermatogenic cells demonstrated that PBB-153 exposure decreases DNA methylation at the regulatory regions of imprinted genes.[9][10] Such alterations in the germline could provide a mechanistic basis for the endocrine-related health issues observed in the children of exposed individuals.[9]

Toxicokinetics and Persistence

The biological impact of PBB-153 is intrinsically linked to its pharmacokinetic profile, which is characterized by high persistence and slow elimination.

-

Absorption and Distribution: Following ingestion, PBB-153 is readily absorbed and, due to its high lipophilicity, primarily accumulates in lipid-rich tissues, such as adipose tissue and breast milk.[2][11]

-

Metabolism: PBB-153 is highly resistant to metabolic breakdown. The bromine atoms at the 2,2',4,4',5,5' positions sterically hinder enzymatic action by cytochrome P450 enzymes, resulting in very slow metabolism.[12]

-

Elimination: The primary route of elimination is through the feces, but the rate is extremely slow.[2] The adjusted median participant-specific half-life for PBB-153 in the Michigan cohort was estimated to be 12.23 years.[1][2]

Several factors have been found to modify this long half-life, highlighting the complexity of its toxicokinetics in human populations.

| Factor | Effect on PBB-153 Half-Life | Reference |

| Higher Initial PBB Level | Lengthened (~1.5 years) | [1][2] |

| Younger Age at Exposure | Lengthened (~5.4 years) | [1][2] |

| Higher Body Mass Index (BMI) | Lengthened (~1.0 years) | [1][2] |

| Increased Gravidity (Pregnancy) | Lengthened (~7.3 years) | [1] |

| Smoking Status | Shortened (~2.8 years) | [1][2] |

| Breastfeeding | Shortened (~3.5 years) | [1][11] |

Systemic Biological and Toxicological Effects

Chronic exposure to PBB-153 is associated with a wide range of adverse health outcomes affecting multiple organ systems. The International Agency for Research on Cancer (IARC) suggests that PBBs are possibly carcinogenic to humans.[3]

| System/Effect | Description of Effects | Key References |

| Carcinogenicity | Classified as "reasonably anticipated to be a human carcinogen".[4] Animal studies demonstrate that PBB mixtures cause liver tumors (hepatocellular carcinoma) in rats and mice.[4][13] PBB-153 specifically shows tumor-promoting activity in N-nitrosodiethylamine-induced rat liver carcinogenesis.[13] | [3][4][13] |

| Hepatotoxicity | Causes liver enlargement, histopathological changes, and induction of microsomal enzymes.[1] In animal models fed a high-fat diet, PBB-153 acts as an obesogen, exacerbating hepatic steatosis (fatty liver) by increasing the expression of genes involved in lipid biosynthesis.[14] | [1][14] |

| Immunotoxicity | PBB exposure is linked to altered immune function.[2] Animal studies show suppression of both cell-mediated and humoral immunity.[15] Epidemiological studies have found associations between PBB-153 levels and an increased prevalence of certain autoimmune disorders.[8] | [2][8][15] |

| Neurotoxicity | Neurological symptoms were among the most prominent complaints in the exposed Michigan population.[2][16] In vitro studies have shown that PBB-153 can induce oxidative stress in cultured neurons.[17] | [2][16][17] |

| Reproductive & Developmental Toxicity | PBBs are potent endocrine disruptors. In utero exposure has been associated with accelerated pubertal development in girls and urogenital problems in boys.[1][11] Paternal exposure is a concern due to findings that PBB-153 alters the epigenome of sperm, which may impact the health of future generations.[9][10] | [1][9][11] |

Methodologies for Toxicity Assessment

Investigating the biological effects of PBB-153 requires a combination of in vitro and in vivo experimental models. These protocols are designed to elucidate mechanisms of action and assess toxicological endpoints.

In Vitro Protocol: DNA Methylation Analysis in a Human Spermatogenesis Model

This protocol is designed to assess the epigenetic impact of PBB-153 on male germ cells, based on methodologies that have successfully demonstrated its effects on DNA methylation.[9][10]

Objective: To determine if PBB-153 exposure alters DNA methylation patterns at imprinted gene loci during in vitro human spermatogenesis.

Methodology:

-

Cell Culture and Differentiation:

-

Culture human embryonic stem cells (hESCs) on a feeder layer of mouse embryonic fibroblasts (MEFs) or in feeder-free conditions.

-

Induce differentiation towards primordial germ-like cells (PGCLCs) and subsequently into spermatogonia-like cells using established protocols involving a cocktail of growth factors (e.g., BMP4, LIF, SCF).

-

-

PBB-153 Exposure:

-

During the critical window of germline epigenetic reprogramming, expose the differentiating cells to varying concentrations of PBB-153 (e.g., 0.1 µM, 1 µM, 10 µM) dissolved in a DMSO vehicle. Include a DMSO-only vehicle control group.

-

Maintain exposure for a duration relevant to the differentiation timeline (e.g., 48-72 hours).

-

-

Genomic DNA Isolation:

-

Harvest the cells and isolate high-quality genomic DNA using a commercial DNA extraction kit. Quantify DNA concentration and assess purity using spectrophotometry (A260/A280 ratio).

-

-

Bisulfite Conversion:

-

Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

-

-

PCR Amplification and Sequencing:

-

Amplify the imprinting control regions (ICRs) of target genes (e.g., H19, SNRPN) from the bisulfite-converted DNA using primers specific to the converted sequence.

-

Purify the PCR products and perform Sanger sequencing or next-generation sequencing to determine the methylation status of individual CpG sites.

-

-

Data Analysis:

-

Analyze sequencing data to calculate the percentage of methylated cytosines at each CpG site within the target region.

-

Compare the percent methylation between PBB-153-treated groups and the vehicle control using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant decrease in methylation at a paternally silenced gene like H19 would indicate an adverse epigenetic effect.[10]

-

In Vivo Protocol: Two-Stage Liver Carcinogenesis Model

This protocol is a standard toxicological model to evaluate the tumor-promoting potential of a test compound like PBB-153, reflecting findings from previous studies.[13]

Objective: To assess the ability of PBB-153 to promote the development of preneoplastic and neoplastic lesions in the liver of rats following chemical initiation.

Caption: Experimental Workflow for an In Vivo Two-Stage Liver Carcinogenesis Assay.

Methodology:

-

Animal Model and Acclimation:

-

Use young adult male rats (e.g., Fischer 344), a strain commonly used in liver carcinogenesis studies.

-

Acclimate animals to laboratory conditions for at least one week prior to the start of the experiment, providing standard chow and water ad libitum.

-

-

Initiation Phase:

-

Administer a single, sub-carcinogenic intraperitoneal (i.p.) dose of a hepatic carcinogen initiator, such as N-nitrosodiethylamine (DEN), to all animals (except for a vehicle-only control group). A typical dose is 200 mg/kg body weight.

-

-

Promotion Phase:

-

Following a two-week recovery period to allow for cell proliferation, randomize the DEN-initiated animals into treatment groups.

-

Treatment Group: Feed a diet containing PBB-153 at one or more dose levels (e.g., 10, 30, 100 ppm) for a specified duration (e.g., 18-24 weeks).

-

Control Group: Feed the basal diet without PBB-153.

-

Monitor animals daily for clinical signs of toxicity and record body weights weekly.

-

-

Termination and Endpoint Analysis:

-

At the end of the promotion phase, euthanize all animals.

-

Perform a gross necropsy, and record the liver weight.

-

Collect liver tissue samples and fix them in 10% neutral buffered formalin.

-

Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) for general histopathological examination.

-

Perform immunohistochemistry for glutathione S-transferase placental form (GST-P), a well-established marker for preneoplastic foci in the rat liver.

-

-

Data Analysis:

-

Quantify the number and area of GST-P positive foci per unit area of liver section.

-

Statistically compare the results from the PBB-153 treated group with the DEN-only control group. A significant increase in the number and/or size of hepatic foci in the PBB-153 group indicates tumor-promoting activity.

-

Conclusion and Future Directions

PBB congener 153 is a highly persistent environmental toxicant with significant biological activity. Its mechanisms of action, centered on AhR activation, endocrine disruption, and epigenetic modification, drive a range of adverse effects, including hepatotoxicity, immunotoxicity, neurotoxicity, and carcinogenicity. Its exceptionally long half-life in humans ensures that the body burden remains for decades post-exposure, posing a continuous health risk.

Future research should focus on several key areas:

-

Elucidating Non-AhR-Mediated Pathways: While the AhR pathway is important, the full spectrum of PBB-153's effects may involve other currently uncharacterized molecular pathways.

-

Investigating Multi-Generational Epigenetic Effects: Further studies are needed to confirm the transmission of epigenetic marks induced by PBB-153 to subsequent generations and the associated health outcomes.

-

Developing Mitigation Strategies: Research into methods that could potentially accelerate the elimination or mitigate the toxic effects of PBB-153 is warranted, particularly for highly exposed populations.[1][2] This could include investigating chelation, lipid-based therapies, or lifestyle modifications that influence its toxicokinetics.

A deeper understanding of the molecular toxicology of PBB-153 is crucial for assessing the long-term risks to human health and for developing strategies to manage the legacy of this persistent environmental contaminant.

References

-

Wikipedia. (n.d.). Polybrominated biphenyl. Retrieved from [Link]

-

Curtis, S. W., Marder, M. E., Yano, Y., Terrell, M. L., Marcus, M., & Conneely, K. N. (2022). Elimination of PBB-153; findings from a cohort of Michigan adults. Journal of Exposure Science & Environmental Epidemiology, 32(3), 373-381. Retrieved from [Link]

-

Curtis, S. W., Marder, M. E., Yano, Y., Terrell, M. L., Marcus, M., & Conneely, K. N. (2022). Elimination of PBB-153; Findings from a cohort of Michigan adults. Journal of Exposure Science & Environmental Epidemiology, 32(3), 373–381. Retrieved from [Link]

-

State of Michigan. (n.d.). Health Effects from PBB Exposure. Retrieved from [Link]

-

Environmental Working Group. (n.d.). PBDE-154/PBB-153. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pbb 153 (CID 42948). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Summary of Data Reported - Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). PBB-153 (Compound). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polybrominated Biphenyls - 15th Report on Carcinogens. In Report on Carcinogens. Retrieved from [Link]

-

Staskal, D. F., Diliberto, J. J., DeVito, M. J., & Birnbaum, L. S. (2005). Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. Toxicological Sciences, 89(2), 374-383. Retrieved from [Link]

-

Pessah, I. N., Hansen, L. G., Albertson, T. E., Garner, C. E., & Lein, P. J. (2019). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Toxicological Sciences, 171(1), 8-33. Retrieved from [Link]

-

Turyk, M. E., Anderson, H. A., Freels, S., Chatterton, R. Jr., & Needham, L. L. (2017). Serum Polybrominated Biphenyls (PBBs) and Polychlorinated Biphenyls (PCBs) and Thyroid Function among Michigan Adults Several Decades after the 1973–1974 PBB Contamination of Livestock Feed. Environmental Health Perspectives, 125(6), 067018. Retrieved from [Link]

-

Curtis, S. W., et al. (2025). A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades. Environmental Health Perspectives, 133(1), 015001. Retrieved from [Link]

-

Skinner, M. K., et al. (2020). Detrimental effects of flame retardant, PBB153, exposure on sperm and future generations. Scientific Reports, 10(1), 8599. Retrieved from [Link]

-

Lupton, S. J., McGarrigle, B. P., Olson, J. R., Wood, T. D., & Aga, D. S. (2009). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Current Drug Metabolism, 10(6), 624-640. Retrieved from [Link]

-

Vondráček, J., et al. (2001). Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells. Toxicological Sciences, 59(1), 69-80. Retrieved from [Link]

-

Le, B. A., et al. (2021). Polybrominated biphenyls (PBBs) and prevalence of autoimmune disorders among members of the Michigan PBB registry. Environmental Research, 197, 111075. Retrieved from [Link]

-

Skinner, M. K., et al. (2020). Detrimental effects of flame retardant, PBB153, exposure on sperm and future generations. Scientific Reports, 10(1), 8599. Retrieved from [Link]

-

Wahlang, B., et al. (2014). Polychlorinated Biphenyl 153 Is a Diet-dependent Obesogen Which Worsens Nonalcoholic Fatty Liver Disease In Male C57BL6/J Mice. Journal of Nutritional Biochemistry, 25(11), 1154-1163. Retrieved from [Link]

-

Pérez-Maldonado, I. N., et al. (2014). DDE and PCB 153 independently induce aryl hydrocarbon receptor (AhR) expression in peripheral blood mononuclear cells. Journal of Immunotoxicology, 11(4), 362-368. Retrieved from [Link]

-

Valciukas, J. A., et al. (1979). The neurotoxicity of polybrominated biphenyls: results of a medical field survey. Annals of the New York Academy of Sciences, 320, 337-367. Retrieved from [Link]

-

Environmental Working Group. (n.d.). PCB-153. Retrieved from [Link]

-

Emory University. (n.d.). Publications - Michigan PBB Registry. Retrieved from [Link]

-

Zhang, H., et al. (2025). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. International Journal of Molecular Sciences, 26(4), 1753. Retrieved from [Link]

-

Luster, M. I., et al. (1980). Effects of polybrominated biphenyls (PBB) on immune response in rodents. Toxicology and Applied Pharmacology, 56(1), 112-121. Retrieved from [Link]

-

Nakari, T., & Huhtala, S. (2008). Comparison of toxicity of congener-153 of PCB, PBB, and PBDE to Daphnia magna. Ecotoxicology and Environmental Safety, 71(2), 514-518. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Retrieved from [Link]

-

Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). (2015). Statement on polybrominated biphenyls (PBBs) in the infant diet. Retrieved from [Link]

-

Balta, C., et al. (2011). Animal models used in the investigation of xenobiotics of food interest and pharmaceutical interest. Journal of Agroalimentary Processes and Technologies, 17(1), 98-104. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls. In Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]

-

Syngene International Ltd. (n.d.). List of validated animal models. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elimination of PBB-153; Findings from a cohort of Michigan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 4. Polybrominated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DDE and PCB 153 independently induce aryl hydrocarbon receptor (AhR) expression in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]